molecular formula C16H22O4 B8049936 alpha-Cehc

alpha-Cehc

Cat. No. B8049936
M. Wt: 278.34 g/mol
InChI Key: AXODOWFEFKOVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-CEHC is a benzopyran.
Alpha-CEHC is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Scientific Research Applications

  • Identification and Analysis in Biological Specimens : Alpha-CEHC has been identified in human and animal urine and is produced significantly at excess intake of alpha-TOH. Advanced analytical methods like HPLC, GC-MS, and LC-MS are used for its measurement in biological specimens, highlighting its importance in nutritional and metabolic studies (Li et al., 2008).

  • Role in Vitamin E Metabolism : Studies indicate that alpha-CEHC accumulates in the blood of patients with renal failure, suggesting its role in the metabolism and excretion of vitamin E components. This accumulation also points towards the importance of renal function in the biokinetics of vitamin E (Galli et al., 2004).

  • Comparison with Vitamin E Forms : Research comparing natural and synthetic vitamin E shows that synthetic vitamin E is preferentially metabolized to alpha-CEHC and excreted, indicating differences in the metabolism of various forms of vitamin E (Traber et al., 1998).

  • Anti-inflammatory Effects : Alpha-CEHC has been shown to have anti-inflammatory effects in certain cell culture systems, demonstrating potential therapeutic applications in inflammation-related conditions (Grammas et al., 2004).

  • Indication of Adequate Vitamin E Supply : Alpha-CEHC is considered a potential marker of optimum vitamin E intake, as its excretion correlates with alpha-tocopherol intake and plasma concentrations in human studies. This suggests its utility in assessing vitamin E status (Schultz et al., 1995).

  • Method Development for Analysis : Several studies focus on developing and improving methods for analyzing alpha-CEHC in plasma and urine, which is crucial for accurate assessment of vitamin E metabolism and its implications in various health conditions (Galli et al., 2002; Mazzini et al., 2004).

  • Antioxidant Effects : Alpha-CEHC, along with its isomers, has been studied for its antioxidant properties. The research compares their effectiveness with other forms of vitamin E, contributing to our understanding of vitamin E's role in antioxidant defense systems (Yoshida & Niki, 2002).

properties

IUPAC Name

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODOWFEFKOVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Cehc

CAS RN

4072-32-6
Record name α-CEHC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4072-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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